An In-depth Technical Guide to 2-(Difluoromethoxy)pyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(Difluoromethoxy)pyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities, offering a unique combination of electronic effects, metabolic stability, and lipophilicity. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)pyrimidin-5-amine, a heterocyclic building block that is increasingly utilized in the synthesis of advanced therapeutic agents. As a Senior Application Scientist, this document aims to synthesize core chemical principles with practical, field-proven insights to empower researchers in their drug development endeavors.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds, including a variety of kinase inhibitors used in oncology.[1] The addition of a difluoromethoxy group to this scaffold can significantly improve a molecule's metabolic stability and membrane permeability, making it a valuable modification in drug design.[2] This guide will delve into the physicochemical properties, synthesis, reactivity, and applications of 2-(Difluoromethoxy)pyrimidin-5-amine, providing a robust resource for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design. While extensive experimental data for 2-(Difluoromethoxy)pyrimidin-5-amine is not broadly published, its key properties can be summarized from available commercial sources and predicted through computational models.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1211585-07-7 | [3] |
| Molecular Formula | C₅H₅F₂N₃O | [3] |
| Molecular Weight | 161.11 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically ≥95% | Commercial Suppliers |
| Storage | Inert atmosphere, 2-8°C |
Predicted Physicochemical Data
Computational tools provide valuable estimates for properties that are not experimentally determined.
| Property | Predicted Value | Source |
| logP | 0.6946 | [4] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the amine (-NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy (-OCF₂H) group due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrimidine ring and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthesis of 2-(Difluoromethoxy)pyrimidin-5-amine is not widely detailed in peer-reviewed literature, suggesting its status as a specialized, and potentially proprietary, building block. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of substituted pyrimidines and the introduction of the difluoromethoxy group.
Conceptual Synthetic Pathway
A likely synthetic approach involves the initial construction of a functionalized pyrimidine ring, followed by the introduction of the difluoromethoxy group, and finally, amination. A key intermediate in this process could be a hydroxypyrimidine derivative.
Caption: Workflow from building block to therapeutic application.
Agrochemicals
Beyond pharmaceuticals, fluorinated pyridines and pyrimidines have found applications in the agrochemical industry. [7]The introduction of the difluoromethoxy group can enhance the efficacy and metabolic stability of herbicides, fungicides, and insecticides. While no specific agrochemical application for 2-(Difluoromethoxy)pyrimidin-5-amine has been publicly disclosed, its structural motifs are relevant to this field.
Experimental Protocols
Due to the limited availability of public data, the following protocols are representative examples of reactions that 2-(Difluoromethoxy)pyrimidin-5-amine could undergo, based on the reactivity of similar aminopyrimidines.
Protocol: N-Acylation of an Aminopyrimidine
This protocol describes a general procedure for the acylation of the amino group, a common first step in the elaboration of this building block.
Materials:
-
2-(Difluoromethoxy)pyrimidin-5-amine
-
Acid chloride or anhydride (1.1 equivalents)
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Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.2 equivalents)
Procedure:
-
Dissolve 2-(Difluoromethoxy)pyrimidin-5-amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acid chloride or anhydride to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol: Buchwald-Hartwig Amination (Conceptual)
This protocol outlines a conceptual approach for the synthesis of 2-(Difluoromethoxy)pyrimidin-5-amine from a halogenated precursor, a common method for forming C-N bonds.
Materials:
-
2-Chloro-5-(difluoromethoxy)pyrimidine * An ammonia surrogate (e.g., benzophenone imine) or an appropriate amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by 2-Chloro-5-(difluoromethoxy)pyrimidine and the ammonia surrogate or amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, filter, and concentrate.
-
If a protecting group was used (like benzophenone imine), a subsequent deprotection step (e.g., with acid) would be necessary.
-
Purify the final product by column chromatography.
Safety and Handling
Based on the hazard classifications for 5-(difluoromethoxy)pyrimidin-2-amine, appropriate safety precautions should be taken when handling this compound. [3]
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness). [3]* Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.
Conclusion
2-(Difluoromethoxy)pyrimidin-5-amine represents a valuable and versatile building block for the synthesis of novel, high-value molecules in the pharmaceutical and potentially agrochemical industries. Its unique combination of a privileged pyrimidine scaffold and a property-enhancing difluoromethoxy group makes it an attractive starting material for the development of next-generation therapeutic agents, particularly in the realm of kinase inhibitors. While detailed public data on its synthesis and properties remain somewhat limited, this guide provides a comprehensive overview based on available information and established chemical principles. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like 2-(Difluoromethoxy)pyrimidin-5-amine will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
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(Note: Image is a placeholder for a chemical structure diagram)